

CEP-28122: A Technical Guide for ALK-Positive Cancer Research

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Compound of Interest		
Compound Name:	CEP-28122	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in these malignancies. CEP-28122 is a highly potent and selective, orally active small molecule inhibitor of ALK.[1][2][3] Preclinical studies have demonstrated its robust anti-tumor activity in ALK-positive cancer models, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of CEP-28122, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling pathways. While CEP-28122 itself did not advance to clinical trials, a closely related dual ALK and Focal Adhesion Kinase (FAK) inhibitor, CEP-37440, underwent a phase I clinical trial.[1][4]

Mechanism of Action

CEP-28122 is a diaminopyrimidine derivative that functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[5] By binding to the kinase domain of ALK, **CEP-28122** blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1][6] Its high potency and selectivity for ALK contribute to its significant anti-tumor efficacy in ALK-dependent cancer cells. [1]



Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of **CEP-28122**.

Table 1: In Vitro Inhibitory Activity of CEP-28122

Target	Assay Type	IC50 (nM)	Cell Line	Cancer Type	Reference
Recombinant ALK	Enzymatic TRF Assay	1.9 ± 0.5	-	-	[5]
NPM-ALK	Cellular Phosphorylati on	~20	KARPAS-299	Anaplastic Large-Cell Lymphoma	[5]
NPM-ALK	Cellular Phosphorylati on	~30 (in 75% murine plasma)	KARPAS-299	Anaplastic Large-Cell Lymphoma	[3]
Flt4	Kinase Assay	46 ± 10	-	-	[5]

Table 2: In Vivo Efficacy of CEP-28122 in ALK-Positive Xenograft Models



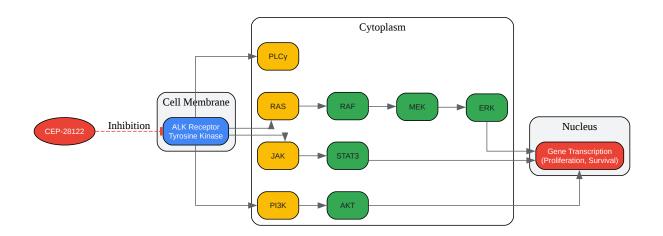
Cancer Type	Cell Line/Model	Dosing Regimen (Oral)	Outcome	Reference
Anaplastic Large-Cell Lymphoma	Sup-M2 Xenograft	30 mg/kg, twice daily	Complete/near complete tumor regression	[1]
Anaplastic Large-Cell Lymphoma	Sup-M2 Xenograft	55 or 100 mg/kg, twice daily for 4 weeks	Sustained tumor regression with no reemergence >60 days post-treatment	[1]
Non-Small Cell Lung Cancer	NCI-H2228 Xenograft	30 mg/kg, twice daily	Dose-dependent antitumor activity	[1]
Neuroblastoma	Neuroblastoma Xenograft	30 mg/kg, twice daily	Dose-dependent antitumor activity	[1]

Note: While a favorable pharmacokinetic profile for **CEP-28122** has been reported, specific quantitative parameters such as Cmax, Tmax, half-life, and oral bioavailability are not publicly available.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ALK signaling pathway, the mechanism of **CEP-28122**, and a typical experimental workflow for its evaluation.

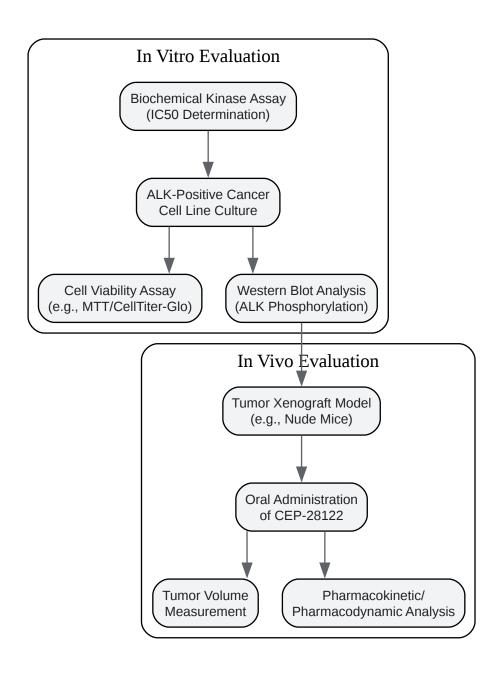




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ALK Signaling Pathway and CEP-28122 Inhibition.





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Preclinical Evaluation Workflow for CEP-28122.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of **CEP-28122**.

In Vitro Kinase Assay (IC50 Determination)



Objective: To determine the concentration of **CEP-28122** required to inhibit 50% of ALK enzymatic activity.

Materials:

- Recombinant human ALK enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[7]
- ATP solution
- Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- CEP-28122 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- · 384-well plates

- Prepare serial dilutions of CEP-28122 in kinase buffer.
- In a 384-well plate, add 2.5 μL of the diluted inhibitor or DMSO (vehicle control).
- Add 2.5 μL of a solution containing the ALK enzyme in kinase buffer.
- Initiate the kinase reaction by adding 5 μL of a solution containing ATP and the peptide substrate in kinase buffer. Final ATP concentration should be around the Km value.
- Incubate the plate at 37°C for 1-2 hours.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.



Cell Viability Assay

Objective: To assess the effect of **CEP-28122** on the proliferation and survival of ALK-positive cancer cells.

Materials:

- ALK-positive cancer cell line (e.g., KARPAS-299, NCI-H2228)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- CEP-28122 (dissolved in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
- 96-well plates

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Prepare serial dilutions of CEP-28122 in complete medium.
- Replace the medium in the wells with the prepared drug dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.



 Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Western Blot Analysis of ALK Phosphorylation

Objective: To determine the effect of **CEP-28122** on the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

- · ALK-positive cancer cell line
- CEP-28122
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

- Treat ALK-positive cells with various concentrations of CEP-28122 for a specified time (e.g., 2-4 hours).
- Lyse the cells and quantify protein concentration.



- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using an ECL substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CEP-28122 in a living organism.

Materials:

- ALK-positive cancer cell line
- Immunocompromised mice (e.g., nude or SCID mice)
- Matrigel (optional)
- CEP-28122
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers

- Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS or a 1:1 mixture with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly by measuring tumor dimensions with calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.



- Administer CEP-28122 orally at the desired dose and schedule to the treatment group. The
 control group receives the vehicle.
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Conclusion

CEP-28122 is a potent and selective ALK inhibitor with significant preclinical anti-tumor activity in ALK-positive cancer models.[1] Its favorable preclinical profile underscores the therapeutic potential of targeting the ALK signaling pathway. While its clinical development did not proceed, the data and methodologies associated with its evaluation provide a valuable resource for researchers in the field of ALK-targeted cancer therapy. The insights gained from the study of **CEP-28122** and its successor compounds continue to inform the development of next-generation ALK inhibitors for the treatment of ALK-driven malignancies.

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